Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Mechanism of Action
Target of Action
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, also known as 2-Amino-7h-pyrrolo[2,3-d]pyrimidin-5-carboxylic acid methyl ester, has been found to interact with several targets. One of the primary targets is the p21-Activated Kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its targets through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor can enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues . This interaction leads to the inhibition of the target protein, affecting its normal function.
Biochemical Pathways
The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation . Therefore, the inhibition of PAK4 can affect these processes, leading to potential therapeutic effects.
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These studies can provide insights into the potential pharmacokinetics of this compound. For instance, compound ®-6c, a JAK1 selective inhibitor featuring a similar pyrrolo[2,3-d]pyrimidine moiety, was optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests .
Result of Action
The result of the action of this compound is the inhibition of its target proteins, leading to potential therapeutic effects. For instance, the inhibition of PAK4 can affect cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can potentially lead to the treatment of diseases where these processes are dysregulated, such as cancer.
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of CDK4/6, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions is often through binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to have antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of CDK4/6, leading to cell cycle arrest .
Temporal Effects in Laboratory Settings
It is known that this compound has significant antiproliferative effects on various cell lines .
Metabolic Pathways
It is known that pyrrolopyrimidine derivatives can interact with various enzymes and proteins, suggesting that they may be involved in multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine and 3,3-diethoxy-propyne, followed by a series of steps including cyclization and deprotection . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the core structure but differ in functional groups, affecting their chemical and biological properties.
Uniqueness
Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H3,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGDMKTYAXXRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC(=NC=C12)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155996 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-00-6 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, 2-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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